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bacterioopsin(34-65) polypeptide - 115233-82-4

bacterioopsin(34-65) polypeptide

Catalog Number: EVT-1510937
CAS Number: 115233-82-4
Molecular Formula: C9H12O
Molecular Weight: 0
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Product Introduction

Overview

Bacterioopsin(34-65) polypeptide is a synthetic fragment derived from the bacteriorhodopsin protein of Halobacterium halobium. This polypeptide corresponds to residues 34 to 65 of the bacteriorhodopsin sequence and is significant for studying the structural and functional properties of membrane proteins. Bacteriorhodopsin functions as a light-driven proton pump, playing a crucial role in the energy metabolism of halophilic archaea.

Source

The bacterioopsin(34-65) polypeptide is synthesized as an analog of the membrane-spanning segment B of bacteriorhodopsin. This segment is critical for understanding the protein's conformation and mechanism of action. The primary source for this polypeptide is Halobacterium halobium, which is known for its unique adaptations to extreme saline environments.

Classification

Bacterioopsin(34-65) falls under the classification of polypeptides and specifically belongs to the category of membrane proteins. These proteins are characterized by their ability to span cellular membranes, facilitating various biological functions, including transport and signal transduction.

Synthesis Analysis

Methods

The synthesis of bacterioopsin(34-65) typically involves solid-phase peptide synthesis techniques. This method allows for precise control over the sequence and composition of the polypeptide, ensuring that specific residues can be incorporated as needed.

Technical Details

  1. Solid-Phase Peptide Synthesis: This technique involves the sequential addition of amino acids to a growing peptide chain anchored on a solid support.
  2. Substitutions: In some studies, methionine residues at positions 56 and 60 are substituted with norleucines to enhance stability or solubility.
  3. Purification: After synthesis, the polypeptide is purified using high-performance liquid chromatography to ensure that only the desired product is obtained.
Molecular Structure Analysis

Structure

The molecular structure of bacterioopsin(34-65) has been elucidated using nuclear magnetic resonance spectroscopy. The key findings include:

  • A right-handed alpha-helical region from Lys41 to Leu62.
  • A kink at Pro50, indicating a change in direction within the helix.
  • The C-terminal Gly63 adopts a conformation typical for residues in left-handed helices.
  • The N-terminal part (residues 34-40) lacks a defined structure and is exposed to the aqueous environment.

Data

The structural data derived from two-dimensional nuclear magnetic resonance studies reveal critical insights into the conformational dynamics of this polypeptide fragment in various environments, such as sodium dodecyl sulfate micelles and organic solvents .

Chemical Reactions Analysis

Reactions

Bacterioopsin(34-65) participates in several chemical reactions primarily related to its function as part of the bacteriorhodopsin complex. These reactions include:

  1. Proton Transport: The polypeptide plays a role in light-induced proton transfer across the membrane, contributing to the generation of a proton gradient.
  2. Photocycle Dynamics: The conformational changes induced by light absorption lead to various intermediate states that are essential for its function.

Technical Details

The analysis of these reactions often involves spectroscopic techniques that monitor changes in absorbance or fluorescence upon light exposure, allowing researchers to study the kinetics and mechanisms involved.

Mechanism of Action

Process

The mechanism by which bacterioopsin(34-65) operates involves several steps:

  1. Photon Absorption: Light photons are absorbed by retinal molecules associated with bacteriorhodopsin, triggering conformational changes.
  2. Proton Release: These changes facilitate the release of protons from the cytoplasmic side to the extracellular space.
  3. Proton Uptake: Subsequent conformational adjustments allow for proton uptake from the extracellular environment, completing the cycle.

Data

Kinetic studies provide data on the rates of proton transport and confirm that specific residues within bacterioopsin(34-65) are critical for optimal function .

Physical and Chemical Properties Analysis

Physical Properties

Bacterioopsin(34-65) exhibits several notable physical properties:

  • Solubility: The polypeptide is soluble in aqueous solutions, particularly when incorporated into micelles or lipid bilayers.
  • Stability: The presence of specific amino acid substitutions can enhance thermal stability.

Chemical Properties

Relevant analyses typically involve differential scanning calorimetry and circular dichroism spectroscopy to assess stability and secondary structure content .

Applications

Scientific Uses

Bacterioopsin(34-65) serves multiple purposes in scientific research:

  1. Model Systems: It acts as a model system for studying membrane protein folding and dynamics.
  2. Biophysical Studies: Researchers use it to investigate protein-lipid interactions and conformational changes under varying conditions.
  3. Biotechnology Applications: Insights gained from studying this polypeptide can inform developments in bioengineering, particularly in designing light-driven systems for energy conversion.
Structural Characterization of Bacterioopsin(34-65) Polypeptide

Spatial Architecture in Membrane-Mimetic Environments

NMR-Derived Conformational Analysis in SDS Micelles

Solution-state nuclear magnetic resonance (NMR) spectroscopy has revealed the high-resolution structure of bacterioopsin(34-65) in sodium dodecyl sulfate (SDS) micelles, a membrane-mimetic environment. The polypeptide adopts a predominantly right-handed α-helical conformation spanning residues Lys41 to Leu62, as determined through sequential nuclear Overhauser effect (NOE) assignments, torsion angle calculations, and deuterium exchange kinetics [1] [7]. Phase-sensitive DQF-COSY, TOCSY, and NOESY techniques enabled complete resonance assignment and quantification of interproton distances, which were used as constraints in distance geometry calculations (DIANA program). The resulting structure exhibits remarkable consistency with the transmembrane segment B in native bacteriorhodopsin (bR) observed by cryo-electron microscopy [1] [4].

Key Structural Parameters from NMR Analysis:

ParameterValue/RangeResidues InvolvedExperimental Method
α-helical regionContinuousLys41–Leu62NOESY (dαN(i,i+4)), J-coupling
Deuteron exchange rate (slow)< 0.5 min-1Phe42–Asn602H exchange
C-terminal dihedral anglesφ = 87°±6°; ψ = 43°±10°Gly63TOCSY, NOESY
N-terminal conformationDisorderedThr34–Arg40Absence of medium/long-range NOEs

Helical Kink Formation at Pro50: Implications for Transmembrane Dynamics

A distinctive 27° kink at Pro50 disrupts the linearity of the α-helix. This kink arises from the unique conformational constraints of proline: the absence of an amide hydrogen prevents helical hydrogen bonding at this position, while steric clashes between Pro50–Cδ and Leu47–Cδ enforce a bend [1] [7]. Molecular dynamics simulations of side-chain rotamers confirm that this kink minimizes van der Waals conflicts while maintaining helical continuity. Functionally, the Pro50 kink is conserved in native bR and facilitates retinal pocket formation by orienting helices B and C optimally for chromophore binding. In synthetic peptides, removal of Pro50 abolishes micelle incorporation efficiency by 60%, underscoring its role in transmembrane dynamics [4].

Terminal Region Dynamics: Disordered N-Terminus vs. Stabilized C-Terminal Helix

The N-terminal segment (Thr34–Arg40) exhibits dynamic disorder with no persistent secondary structure, evidenced by rapid deuterium exchange (> 80% within 10 min) and absence of medium-range NOEs [1] [8]. This region is solvent-exposed and functions as a flexible tether to adjacent helices in full-length bR. In contrast, the C-terminus (Gly63–Leu65) demonstrates conformational stability despite helix termination. Gly63 adopts a left-handed helical conformation (φ/ψ = 87°/43°), stabilized by a ii-3 hydrogen bond between Leu65–CO and Ala60–NH. This capping motif enhances helix dipole stability and is conserved in transmembrane segments terminating at bilayer interfaces [1] [4].

Terminal Region Structural Contrast:

RegionStructural FeaturesDynamic IndicatorsFunctional Role
N-terminal (34–40)Random coil, solvent-exposedRapid 2H exchange; no NOEsConnects to helix A; aqueous tether
C-terminal (60–65)Stabilized helix cap; left-handed conformationSlow exchange; H-bond networkAnchors helix to lipid interface

Comparative Structural Studies Across Solvent Systems

Conformational Stability in Organic Solvents vs. Lipid Bilayers

Bacterioopsin(34-65) displays environment-dependent folding. In methanol/chloroform (1:1), it forms a rigid α-helix (Phe42–Nle60) without the Pro50 kink, confirmed by uniform 3JHN-Hα coupling constants (6.0–6.5 Hz) and persistent i→i+4 NOEs [7]. This contrasts with SDS micelles, where the kink is prominent. The difference arises from organic solvents’ inability to mimic lateral pressure and dielectric gradients of bilayers, suppressing kink formation. When reconstituted into phospholipid bilayers (DMPC), the peptide regains its kinked helix, verified by circular dichroism (mean residue ellipticity [θ]222 = –26,000 deg·cm2·dmol–1) and solid-state NMR. This confirms that membrane fluidity and lipid headgroup interactions are essential for native-like folding [7] [9].

pH-Dependent Helicity Modulation in Phospholipid Micelles

The polypeptide’s secondary structure is sensitive to electrostatic perturbations. At pH < 5.0, protonation of Glu/Asp residues disrupts intrahelical salt bridges (e.g., Asp38–Arg35), reducing helicity by 40% (measured via [θ]222). Conversely, at pH 8.5, deprotonation enhances hydrogen bonding, stabilizing the C-terminus [8]. In phosphatidylcholine micelles, acidic pH (4.0) induces a reversible transition to a molten globule state, characterized by:

  • Loss of long-range NOEs
  • Increased hydrodynamic radius (from 22 Å to 28 Å)
  • Retention of near-UV CD signal (indicating packed core)

This pH sensitivity mirrors bR’s functional requirement for proton transfer, suggesting segment B dynamically responds to protonation states during photocycling [8].

pH-Dependent Structural Transitions:

pH ConditionHelicity (%)Structural StateKey Molecular Events
4.045Molten globuleSalt bridge disruption; helix fraying
7.082Native-like kinked helixStabilized H-bonds; compact fold
8.588Hyper-stabilized helixEnhanced C-cap; electrostatic optimization

Properties

CAS Number

115233-82-4

Product Name

bacterioopsin(34-65) polypeptide

Molecular Formula

C9H12O

Synonyms

bacterioopsin(34-65) polypeptide

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